![molecular formula C20H21NO4 B12336720 Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- (9CI) is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring. This specific compound features multiple methoxy groups and a deuterated methoxy group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives often involves several key methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with aldehydes, followed by cyclization in the presence of acids.
Industrial Production Methods
Industrial production of isoquinoline derivatives typically involves the extraction from coal tar or the use of catalytic processes to achieve high yields. The methods mentioned above can be scaled up for industrial applications, with modifications to optimize reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline derivatives, including Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-, undergo various chemical reactions:
Reduction: Catalytic hydrogenation can reduce isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic aromatic substitution reactions occur primarily at the 5- and 8-positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in neutral or alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Strong acids like sulfuric acid for protonation, followed by nucleophiles for substitution.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isoquinoline derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoquinoline derivatives involves interaction with various molecular targets and pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: Isoquinoline derivatives can bind to receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound, simpler in structure but less specific in its applications.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid with significant antimicrobial and anti-inflammatory activities.
Conclusion
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- is a unique and versatile compound with significant potential in various fields of scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Propiedades
Fórmula molecular |
C20H21NO4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3 |
Clave InChI |
XQYZDYMELSJDRZ-GKOSEXJESA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


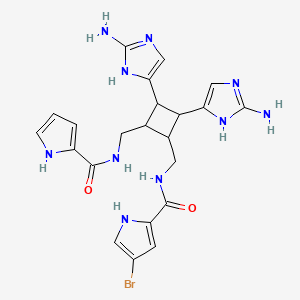
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)

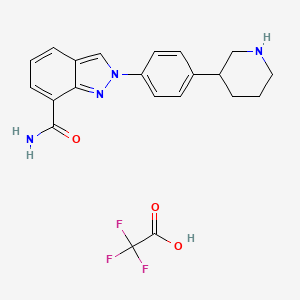
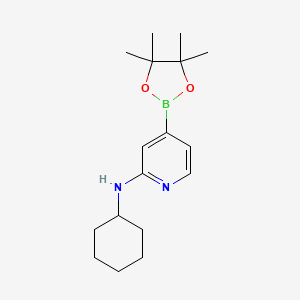
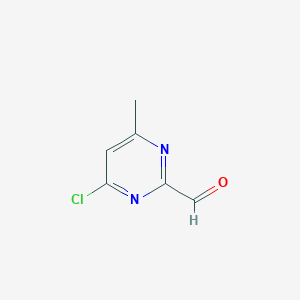
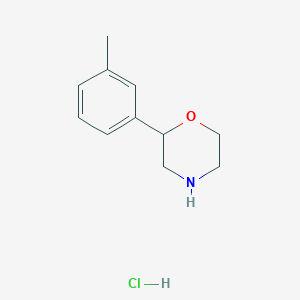
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-](/img/structure/B12336700.png)
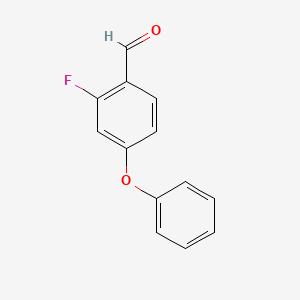
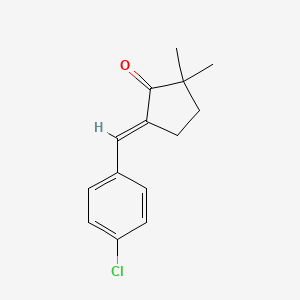
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)

